Cas no 6466-67-7 (Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)-)

Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)- structure
6466-67-7 structure
Product name:Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)-
CAS No:6466-67-7
MF:C15H20O4
MW:264.3169
CID:509678
PubChem ID:97213

Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)- Chemical and Physical Properties

Names and Identifiers

    • Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)-
    • (3aS,6aβ,10bβ)-Dodecahydro-6α,10aα-dimethyl-3-methylenefuro[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione
    • 6,10a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,10b-octahydrofuro[5,6]cyclohepta[5,7-c]pyran-2,9-dione
    • (3aS)-6t,10a-dimethyl-3-methylene-(3ar,6ac,10at,10bc)-decahydro-furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione
    • 6,10a-dimethyl-3-methylidenedecahydrofuro[3',2':6,7]cycloh
    • AC1Q6MJQ
    • NSC106392
    • NSC247515
    • psilostachyin C
    • Psilostachyin C, 6t,10at-Dimethyl-3-methylen-2,9-dioxo-(3arH,6acH,10bcH)-2,3,3a,4,5,6,6a,7,8,9,10a,10b-dodecahydro-furo< 3',2':6,7> cyclohepta< 1,2-b> pyran
    • Psilostachyin-C
    • psilotachyin C
    • AKOS040753645
    • DTXSID30983276
    • 6466-67-7
    • NSC 106392
    • 1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradecane-4,13-dione
    • Decahydro-6,10a-dimethyl-3-methylenefuro(3',2':6,7)cyclohepta(1,2-b)pyran-2,9-dione (3aS-(3aalpha,6beta,6aalpha,10abeta,10balpha))-
    • NSC-247515
    • NSC-106392
    • (3aS,6abeta,10bbeta)-Dodecahydro-6alpha,10aalpha-dimethyl-3-methylenefuro[3',2'
    • Furo(3',2':6,7)cyclohepta(1,2-b)pyran-2,9-dione, decahydro-6,10a-dimethyl-3-methylene-, (3aS-(3aalpha,6beta,6aalpha,10abeta,10balpha))-
    • Inchi: InChI=1S/C15H20O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h8,10-11,13H,2,4-7H2,1,3H3
    • InChI Key: FZYIWDQVFMUXPW-UHFFFAOYSA-N
    • SMILES: CC1CCC2C(C3(C1CCC(=O)O3)C)OC(=O)C2=C

Computed Properties

  • Exact Mass: 264.1362
  • Monoisotopic Mass: 264.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.17
  • Boiling Point: 461.4°Cat760mmHg
  • Flash Point: 239.2°C
  • Refractive Index: 1.523
  • PSA: 52.6
  • LogP: 2.22600

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